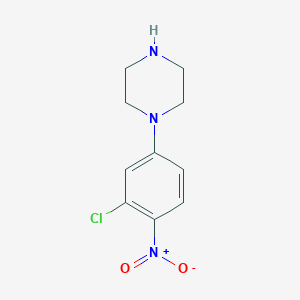

1-(3-Chloro-4-nitrophenyl)piperazine

Vue d'ensemble

Description

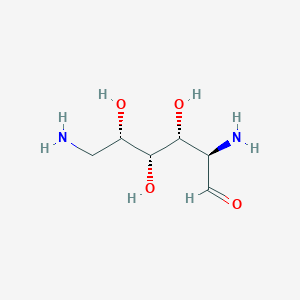

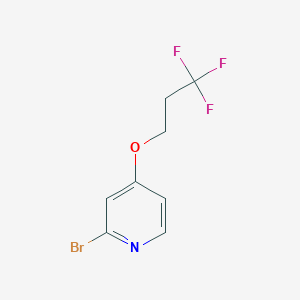

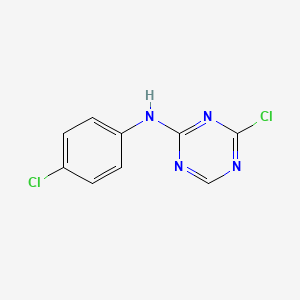

1-(3-Chloro-4-nitrophenyl)piperazine is a compound that has been used as a synthetic intermediate in the synthesis of Itraconazole . It is a yellow to ochre powder . It is highly selective for the dopamine transporter .

Synthesis Analysis

1-(4-Nitrophenyl)piperazine (4-NPP) has been used as a new derivatization reagent in the analysis of residual trace benzyl halides in drug substances . The derivatization parameters were optimized using the design of experiments (DoE) for achieving the best reaction efficiency .Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-4-nitrophenyl)piperazine was elucidated using the Spartan06 program . Among the conformations determined as a result of the conformation analysis, the molecular structure with the lowest energy was determined .Chemical Reactions Analysis

1-(4-Nitrophenyl)piperazine (4-NPP) was selected as a new derivatization reagent because it shifted well the benzyl halides derivatives away to the near visible range (392 nm), which could minimize the matrix interferences from the drug substances and related impurities .Physical And Chemical Properties Analysis

1-(3-Chloro-4-nitrophenyl)piperazine is a yellow to ochre powder . Its molecular weight is 207.229 Da .Applications De Recherche Scientifique

Molecular Synthesis and Structural Analysis

- Synthesis Methods: Synthesis processes for piperazine derivatives, including 1-(3-Chloro-4-nitrophenyl)piperazine, have been explored, highlighting various methods and their effectiveness. The synthesis of 1-(2-Nitrophenyl)Piperrazine Hydrochloride was achieved using two different approaches, with the first approach being superior in terms of yield and product quality (Fuhong Xiao, 2001).

- Conformational and Interaction Analysis: The molecular structure and conformational analysis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine were performed using Spartan06 program, and its interaction with DNA was investigated through docking simulations, revealing significant binding affinities and strong anti-tumor effects (A. Demirağ et al., 2022).

- Crystal Structure Characterization: The molecular structure of certain derivatives, such as 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, is characterized by weak intramolecular interactions and stabilized crystal packing, demonstrating the significance of structural analysis in understanding molecular properties (Hai-bo Wang et al., 2004).

Pharmaceutical and Biological Applications

- Anticancer Activity: Piperazine derivatives are being studied for their potential anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and investigated for their antiproliferative effects against breast cancer cells, with certain compounds showing promising results (L. Yurttaş et al., 2014).

- Antimicrobial and Antiviral Activities: Novel Piperazine containing hydrazone derivatives were synthesized and tested for their anticholinesterase activities. Among them, certain derivatives showed significant inhibition potency, indicating their potential as therapeutic agents (B. Kaya et al., 2016).

- Antifungal and Anti-TMV Activities: Urea and Thiourea derivatives of Piperazine doped with Febuxostat were synthesized and evaluated for their anti-TMV and antimicrobial activities. Some derivatives exhibited promising activities, underscoring the potential of piperazine compounds in addressing various biological threats (R. C. Krishna Reddy et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-chloro-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJIIUJMBDTDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-nitrophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)

amine hydrochloride](/img/structure/B1459529.png)

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)